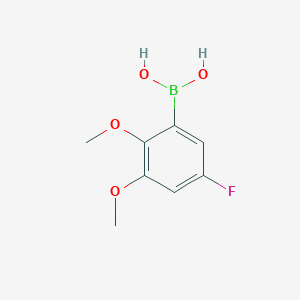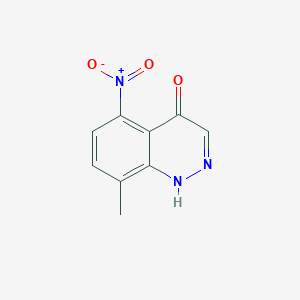
8-Methyl-5-nitrocinnolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-5-nitrocinnolin-4(1H)-one: is a heterocyclic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a methyl group on the cinnoline ring enhances the compound’s reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-nitrocinnolin-4(1H)-one typically involves the following steps:
-
Nitration: : The introduction of a nitro group into the cinnoline ring can be achieved through nitration reactions using nitric acid and sulfuric acid as reagents. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration.
-
Methylation: : The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-5-nitrocinnolin-4(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Major Products Formed
Reduction: 8-Methyl-5-aminocinnolin-4(1H)-one.
Substitution: 8-Methyl-5-halocinnolin-4(1H)-one (e.g., chloro, bromo derivatives).
Oxidation: 8-Carboxy-5-nitrocinnolin-4(1H)-one.
Applications De Recherche Scientifique
8-Methyl-5-nitrocinnolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Industrial Applications: The compound serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 8-Methyl-5-nitrocinnolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrocinnolin-4(1H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.
8-Methylcinnolin-4(1H)-one: Lacks the nitro group, which may reduce its potential for certain chemical transformations and biological effects.
5-Aminocinnolin-4(1H)-one: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
8-Methyl-5-nitrocinnolin-4(1H)-one is unique due to the presence of both a nitro group and a methyl group on the cinnoline ring. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H7N3O3 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
8-methyl-5-nitro-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-2-3-6(12(14)15)8-7(13)4-10-11-9(5)8/h2-4H,1H3,(H,11,13) |
Clé InChI |
JIEGKBBUOXKQDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
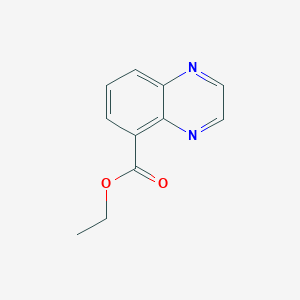
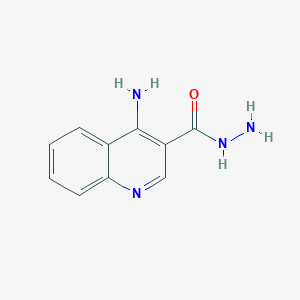

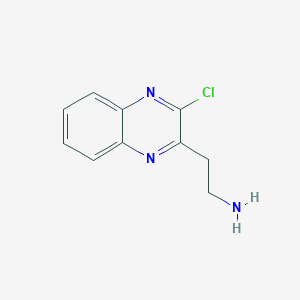

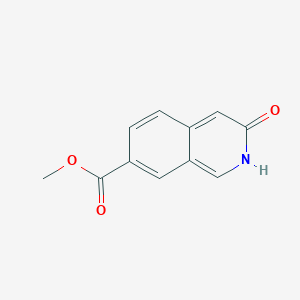
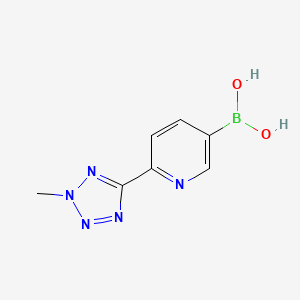
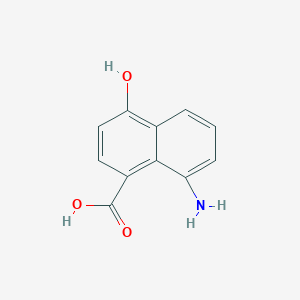
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)

